molecular formula C23H26N2O B2559034 2-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide CAS No. 1396575-87-3

2-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide

Cat. No.: B2559034
CAS No.: 1396575-87-3
M. Wt: 346.474
InChI Key: XUDQWKXUYXOFSD-UHFFFAOYSA-N
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Description

2-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide is a complex organic compound that features a unique structure combining a phenyl group, a tetrahydroisoquinoline moiety, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products

    Oxidation: Formation of phenolic or quinone derivatives

    Reduction: Formation of alkenes or alkanes

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives

Mechanism of Action

The mechanism of action of 2-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects . Additionally, the compound may inhibit certain enzymes involved in disease pathways, contributing to its pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the but-2-yn-1-yl group and the amide linkage differentiates it from simpler analogs, potentially enhancing its pharmacological properties and making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-2-22(20-11-4-3-5-12-20)23(26)24-15-8-9-16-25-17-14-19-10-6-7-13-21(19)18-25/h3-7,10-13,22H,2,14-18H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDQWKXUYXOFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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